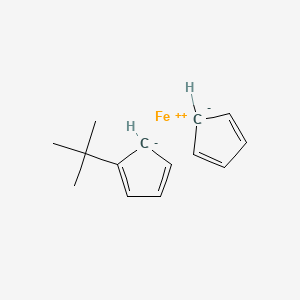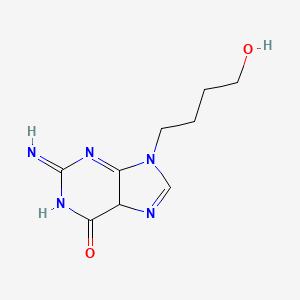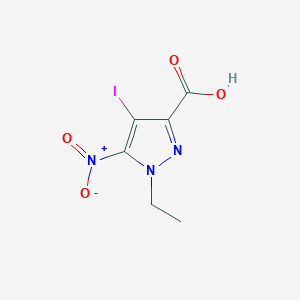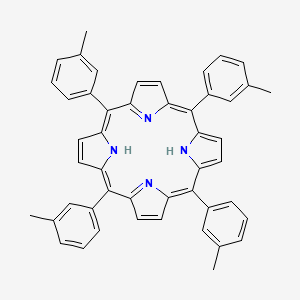
Ferrocene, (1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrocene, (1,1-dimethylethyl)-, also known as tert-butylferrocene, is an organometallic compound consisting of a ferrocene core with a tert-butyl group attached to one of the cyclopentadienyl rings. The molecular formula is C14H18Fe, and it is known for its stability and unique electronic properties. This compound is a derivative of ferrocene, which was first discovered in the 1950s and has since become a cornerstone in the field of organometallic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, (1,1-dimethylethyl)-, typically involves the reaction of ferrocene with tert-butyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Preparation of Cyclopentadienyl Anion: Cyclopentadiene is first deprotonated using potassium hydroxide to form the cyclopentadienyl anion.
Formation of Ferrocene: The cyclopentadienyl anion is then reacted with iron(II) chloride to form ferrocene.
Alkylation: Ferrocene is alkylated with tert-butyl chloride in the presence of a base to form ferrocene, (1,1-dimethylethyl)-.
Industrial Production Methods
Industrial production of ferrocene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as sublimation and column chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Ferrocene, (1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferricenium ions.
Reduction: Reduction reactions can revert ferricenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Ferricenium ions.
Reduction: Ferrocene.
Substitution: Acetylferrocene and other substituted ferrocenes.
科学的研究の応用
Ferrocene, (1,1-dimethylethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Employed in the development of biosensors for detecting glucose and other biomolecules.
Medicine: Investigated for its potential use in anticancer and antiviral drugs.
Industry: Utilized as a fuel additive to improve combustion efficiency and reduce emissions.
作用機序
The mechanism of action of ferrocene, (1,1-dimethylethyl)-, involves its ability to undergo redox reactions. The compound can easily switch between ferrocene and ferricenium states, facilitating electron transfer processes. This redox behavior is crucial in its applications as a catalyst and in biosensors. The molecular targets and pathways involved include interactions with enzymes and other proteins, enhancing their activity or stability .
類似化合物との比較
Similar Compounds
Ferrocene: The parent compound with no substituents.
Methylferrocene: A derivative with a methyl group attached to the cyclopentadienyl ring.
Dimethylferrocene: A derivative with two methyl groups attached to the cyclopentadienyl rings.
Uniqueness
Ferrocene, (1,1-dimethylethyl)-, is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and stability. This makes it particularly useful in applications where steric hindrance is beneficial, such as in the development of selective catalysts and in the stabilization of reactive intermediates .
特性
分子式 |
C14H18Fe |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
1-tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q2*-1;+2 |
InChIキー |
MZRCQWCFZQOVDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)

![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)

amine](/img/structure/B12348865.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)



